GW 441756

Description

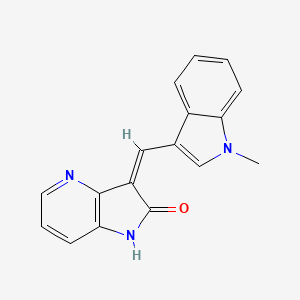

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQLECPAXXYTR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127130 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504433-24-3 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

GW 441756: A Technical Guide to its Mechanism of Action as a TrkA Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a critical tool for investigating the physiological and pathological roles of TrkA signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency and selectivity, its effects on downstream signaling pathways, and detailed protocols for key in vitro assays. Visual representations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of its biological activity.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the TrkA receptor tyrosine kinase.[1][2] Upon binding of its ligand, NGF, TrkA dimerizes and autophosphorylates specific tyrosine residues within its intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events crucial for neuronal survival, differentiation, and neurite outgrowth. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TrkA kinase domain and preventing the transfer of phosphate (B84403) from ATP to its substrates, thereby blocking the initiation of these downstream signals.

Quantitative Inhibitory Profile

This compound is distinguished by its high potency and selectivity for TrkA. The available data on its inhibitory activity against various kinases are summarized below.

| Target Kinase | IC50 (nM) | Selectivity vs. TrkA | Reference |

| TrkA | 2 | - | [1][2] |

| c-Raf1 | >200 (very little activity) | >100-fold | [1] |

| CDK2 | >200 (very little activity) | >100-fold | [1] |

| TrkB | Data not publicly available | Data not publicly available | |

| TrkC | Data not publicly available | Data not publicly available |

Impact on Downstream Signaling Pathways

The inhibition of TrkA by this compound leads to the suppression of major downstream signaling cascades that are critical for mediating the biological effects of NGF. The two primary pathways affected are the Ras/MAPK/ERK pathway and the PI3K/Akt pathway.

Inhibition of the Ras/MAPK/ERK Pathway

The Ras/MAPK/ERK pathway is centrally involved in neuronal differentiation and neurite outgrowth. This compound-mediated inhibition of TrkA prevents the recruitment and activation of adaptor proteins such as Shc and Grb2, which in turn blocks the activation of Ras, Raf, MEK, and ultimately ERK.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a key regulator of cell survival and apoptosis. By blocking TrkA activation, this compound prevents the activation of PI3K and the subsequent phosphorylation and activation of Akt. This can lead to an increase in pro-apoptotic signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro TrkA Kinase Assay

This assay quantifies the inhibitory effect of this compound on TrkA kinase activity.

Objective: To determine the IC50 value of this compound for TrkA.

Materials:

-

Recombinant human TrkA kinase domain

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of TrkA enzyme solution to each well.

-

Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Neurite Outgrowth Inhibition Assay

This cell-based assay assesses the ability of this compound to block NGF-induced neurite outgrowth in a neuronal cell line.

Objective: To determine the functional consequence of TrkA inhibition by this compound on neuronal differentiation.

Materials:

-

PC12 cell line

-

Cell culture medium (e.g., DMEM with 1% horse serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Collagen-coated 96-well plates

-

Fixation and staining reagents (e.g., paraformaldehyde and a neuronal marker like β-III tubulin antibody)

Procedure:

-

Seed PC12 cells onto collagen-coated 96-well plates at a low density.

-

Allow cells to attach for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a final concentration of 50-100 ng/mL NGF.

-

Incubate the cells for 48-72 hours to allow for neurite outgrowth.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize and stain the cells for a neuronal marker.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify neurite length and the percentage of cells with neurites using image analysis software.

Apoptosis Induction Assay

This assay measures the pro-apoptotic effect of this compound in cells that are dependent on TrkA signaling for survival.

Objective: To evaluate the induction of apoptosis following TrkA inhibition by this compound.

Materials:

-

A TrkA-dependent cell line

-

Cell culture medium

-

This compound

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of TrkA signaling. Its potent inhibition of the TrkA kinase allows for the precise dissection of the roles of NGF-TrkA signaling in a variety of biological processes, from neuronal development and survival to the pathology of diseases such as cancer and pain. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective utilization of this compound in research and drug development. Further characterization of its kinome-wide selectivity will continue to refine its application as a specific inhibitor of the TrkA signaling pathway.

References

GW441756: A Deep Dive into the Selective TrkA Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). This document provides a comprehensive technical overview of GW441756, including its mechanism of action, physicochemical properties, and selectivity profile. Detailed, illustrative protocols for key in vitro and in vivo assays are provided to facilitate its application in research and drug development. Furthermore, this guide visualizes the intricate TrkA signaling pathway and experimental workflows using DOT language diagrams, offering a clear and structured understanding of the inhibitor's biological context and experimental application.

Introduction

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a pivotal role in the development, survival, and function of neurons in both the peripheral and central nervous systems.[1] The binding of its cognate ligand, Nerve Growth Factor (NGF), induces TrkA dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for neuronal growth, differentiation, and synaptic plasticity.[1][2] Dysregulation of the NGF/TrkA signaling pathway has been implicated in a variety of pathological conditions, including chronic pain, inflammation, and certain types of cancer.[3]

GW441756 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of TrkA signaling.[4][5] Its high potency and selectivity for TrkA allow for the precise dissection of TrkA-mediated effects from those of other related kinases, such as TrkB and TrkC.[1][4] This technical guide aims to provide researchers and drug development professionals with a detailed resource on GW441756, summarizing its key characteristics and providing practical guidance for its use in experimental settings.

Physicochemical Properties and Data Presentation

GW441756 is a synthetic, cell-permeable compound with the following chemical properties.[3]

| Property | Value |

| IUPAC Name | (3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |

| Molecular Formula | C₁₇H₁₃N₃O |

| Molecular Weight | 275.31 g/mol |

| CAS Number | 504433-23-2 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Selectivity Profile

GW441756 functions as an ATP-competitive inhibitor of the TrkA kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1]

Table 1: Kinase Inhibition Profile of GW441756

| Target Kinase | IC₅₀ (nM) | Selectivity Notes |

| TrkA | 2[4][5] | Highly potent and selective inhibitor. |

| TrkB | Data not publicly available | While specific IC₅₀ values are not readily found in the literature, GW441756 is reported to have high selectivity for TrkA over other kinases. |

| TrkC | Data not publicly available | GW441756 has been shown to efficiently block NT3-stimulated TrkC phosphorylation, suggesting inhibitory activity. However, a quantitative IC₅₀ value is not publicly available. |

| c-Raf1 | >12,000 | Very little activity observed.[5] |

| CDK2 | >7,000 | Very little activity observed.[5] |

GW441756 exhibits greater than 100-fold selectivity for TrkA over a range of other kinases, making it a highly specific tool for studying TrkA-mediated processes.[3][6]

TrkA Signaling Pathway

The binding of NGF to TrkA initiates a complex network of intracellular signaling cascades that regulate a diverse array of cellular functions, including cell survival, differentiation, and apoptosis. The primary pathways activated by TrkA are the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2]

Caption: NGF-TrkA Signaling Pathway and Inhibition by GW441756.

Experimental Protocols

The following sections provide detailed, illustrative protocols for common assays used to characterize the activity of GW441756. These are intended as a guide and may require optimization for specific experimental conditions.

In Vitro TrkA Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro potency of GW441756 against TrkA kinase activity.

Caption: Workflow for In Vitro TrkA Kinase Inhibition Assay.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Enzyme: Dilute recombinant human TrkA kinase to the desired concentration in assay buffer.

-

Substrate: Prepare a stock solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in assay buffer.

-

ATP: Prepare a stock solution of ATP in assay buffer. The final concentration should be at or near the Km for TrkA.

-

GW441756: Prepare a stock solution in DMSO and perform serial dilutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

Add assay buffer, diluted TrkA enzyme, and the various concentrations of GW441756 to the wells of a microplate.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction according to the manufacturer's instructions of the chosen detection kit (e.g., by adding a stop reagent).

-

Use a suitable method to quantify kinase activity, such as ADP-Glo™, HTRF®, or a phosphospecific antibody-based ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of GW441756 relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of GW441756 on NGF-induced neurite outgrowth in a neuronal cell line, such as PC12 cells.[5]

Caption: Workflow for Cell-Based Neurite Outgrowth Assay.

Methodology:

-

Cell Culture:

-

Plate PC12 cells on collagen-coated multi-well plates at an appropriate density.

-

Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

-

Treatment:

-

Pre-incubate the cells with various concentrations of GW441756 for 1-2 hours.

-

Add a final concentration of NGF (e.g., 50 ng/mL) to induce neurite outgrowth.

-

Include appropriate controls: vehicle-only, NGF-only, and GW441756-only.

-

Incubate the cells for 48-72 hours.

-

-

Immunocytochemistry and Imaging:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Acquire images using a fluorescence microscope.

-

-

Data Analysis:

-

Use image analysis software to quantify neurite length and the number of neurites per cell.

-

Normalize the data to the NGF-only control and plot the results against the concentration of GW441756 to determine its inhibitory effect.

-

In Vivo Pain Model

This section provides a representative protocol for evaluating the analgesic efficacy of GW441756 in a rodent model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model.

Caption: Workflow for an In Vivo Inflammatory Pain Model.

Methodology:

-

Induction of Inflammation:

-

Acclimatize rodents (e.g., rats or mice) to the testing apparatus.

-

Inject a small volume of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation.

-

-

Drug Administration:

-

At a time when inflammation and hyperalgesia are established (e.g., 24 hours post-CFA), administer GW441756 or vehicle control through the desired route (e.g., intraperitoneal, oral).

-

-

Behavioral Testing:

-

Thermal Hyperalgesia (Hargreaves Test):

-

Measure the latency of paw withdrawal in response to a radiant heat source applied to the plantar surface of the paw.

-

Test at baseline (before drug administration) and at multiple time points after drug administration.

-

-

Mechanical Allodynia (von Frey Test):

-

Measure the paw withdrawal threshold in response to calibrated von Frey filaments applied to the plantar surface of the paw.

-

Test at baseline and at various time points post-drug administration.

-

-

-

Data Analysis:

-

Calculate the paw withdrawal latency (in seconds) or the 50% paw withdrawal threshold (in grams).

-

Compare the responses of the GW441756-treated group to the vehicle-treated group using appropriate statistical analysis to determine the analgesic effect.

-

Synthesis of GW441756

Conclusion

GW441756 is a powerful and selective research tool for investigating the multifaceted roles of TrkA signaling in health and disease. Its high potency and specificity make it an invaluable asset for in vitro and in vivo studies aimed at understanding the therapeutic potential of TrkA inhibition. This technical guide provides a foundational understanding of GW441756, its mechanism of action, and practical protocols to aid researchers in its effective application. Further research into the pharmacokinetics and in vivo efficacy of GW441756 will continue to shed light on its potential as a lead compound for the development of novel therapeutics targeting TrkA-driven pathologies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]

GW 441756: A Technical Guide to its IC50 and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to support research and development efforts by providing detailed data on its inhibitory activity, the experimental protocols for its characterization, and its role within cellular signaling pathways.

Core Data Presentation

The inhibitory activity of this compound is summarized in the tables below. The data highlights its high potency for TrkA and its selectivity over other kinases.

Table 1: IC50 Value of this compound against TrkA

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | TrkA | 2 | Cell-free enzymatic assay[1][2] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (µM) | Fold Selectivity vs. TrkA |

| c-Raf1 | > 12 | > 6000 |

| CDK2 | > 7 | > 3500 |

TrkA Signaling Pathway

This compound exerts its effects by inhibiting the tyrosine kinase activity of TrkA. TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for neuronal survival, differentiation, and proliferation. The primary signaling pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[3][4][5][6]

Experimental Protocols

The determination of the IC50 value for this compound was performed using a cell-free enzymatic assay. The following is a generalized protocol based on standard procedures for in vitro kinase assays for TrkA, as the specific details from the primary literature could not be accessed.

In Vitro TrkA Kinase Assay (Generalized Protocol)

This protocol outlines the steps for determining the in vitro inhibitory activity of a compound against TrkA kinase.

1. Reagents and Materials:

-

Recombinant human TrkA kinase domain

-

This compound (or other test compounds)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates (white, opaque)

-

Plate reader capable of luminescence detection

2. Experimental Workflow:

The workflow involves the preparation of reagents, the kinase reaction, and subsequent detection of kinase activity.

3. Detailed Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme and Substrate Preparation: Dilute the recombinant TrkA enzyme and the peptide substrate to their optimal concentrations in kinase buffer. The optimal concentrations should be determined empirically.

-

Assay Reaction:

-

To the wells of a 384-well plate, add the diluted this compound or a vehicle control (DMSO in kinase buffer).

-

Add the diluted TrkA enzyme solution to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should ideally be at or near the Km value for TrkA to accurately determine the potency of ATP-competitive inhibitors.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.

-

Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which in turn generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

This technical guide provides a foundational understanding of this compound's inhibitory profile and its mechanism of action. For further in-depth studies, it is recommended to consult the primary literature for specific experimental conditions and contextual details.

References

- 1. Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]

- 5. Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TrkA activators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Apoptosis Induction Pathway of GW 441756

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underlying the pro-apoptotic effects of GW 441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to serve as a technical resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core signaling cascades involved in this compound-induced programmed cell death.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high selectivity and potency for the TrkA receptor, a member of the receptor tyrosine kinase family.[1] The primary anti-neoplastic activity of this compound stems from its ability to induce apoptosis in cancer cells that rely on the neurotrophin/Trk signaling axis for survival and proliferation.[2] By blocking the TrkA receptor, this compound effectively shuts down critical pro-survival signaling pathways, primarily the PI3K/Akt pathway, thereby shifting the cellular balance towards programmed cell death. This process involves the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspase-3.[1][3] Furthermore, in certain cellular contexts, this compound has been shown to upregulate the p75 neurotrophin receptor (p75NTR), which can independently contribute to the apoptotic signal.[4][5]

Core Mechanism of Action: TrkA Inhibition

Nerve Growth Factor (NGF) is the primary ligand for the TrkA receptor. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. A key pathway activated by TrkA is the PI3K/Akt signaling cascade, which is essential for promoting cell survival, proliferation, and inhibiting apoptosis.[4]

This compound functions as a competitive inhibitor at the ATP-binding site of the TrkA kinase domain. This inhibition prevents receptor autophosphorylation and subsequent activation of downstream pro-survival effectors like Akt. The blockade of this survival signal is the initiating event in the apoptotic cascade induced by this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity and its effects on apoptotic markers.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 2 nM | TrkA (Cell-free assay) | [1] |

| Effective Dosage | 10 µM | HTB114 human myosarcoma cells | [3] |

Table 2: Effects of this compound on Apoptotic Markers

| Marker | Effect | Cell Line(s) | Reference(s) |

| Caspase-3 | Significant Increase / Activation | HTB114, Myosarcomas, Prostatic Adenocarcinoma | [1][3][4][5] |

| Akt Activation | Inhibition / No Induction | HTB114 | [3] |

| p75NTR Expression | Upregulation | Myosarcomas | [4][5] |

| Cell Proliferation | Dose-dependent Decrease | HTB114 | [3] |

| Apoptosis Rate | Dose-dependent Increase | HTB114 | [3] |

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process primarily revolving around the intrinsic mitochondrial pathway, with potential contributions from other signaling cascades.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This is the principal pathway activated by this compound. The inhibition of TrkA-mediated survival signals initiates a cascade of events culminating in mitochondrial-mediated cell death.

-

Inhibition of Pro-Survival Signals: this compound blocks TrkA, preventing the activation of the PI3K/Akt pathway. Akt normally phosphorylates and inactivates pro-apoptotic proteins like Bad. The absence of this inhibition allows pro-apoptotic proteins to become active.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is critical.[6][7] TrkA inhibition leads to an increased Bax/Bcl-2 expression ratio, favoring apoptosis.[6][8] This involves the upregulation of pro-apoptotic members and/or downregulation of anti-apoptotic members.[9][10]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio causes Bax to oligomerize at the outer mitochondrial membrane, forming pores. This leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Cytochrome c Release and Apoptosome Formation: Among the released factors is Cytochrome c.[11][12] In the cytosol, Cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, recruits pro-caspase-9 to form a large protein complex known as the apoptosome.[13]

-

Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[14][15] Active caspase-3 is the executioner of apoptosis, cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[1][3]

Figure 1: Core signaling pathway of this compound-induced apoptosis.

Role of p75NTR

In specific cancer types, such as myosarcomas with a high-Trk/low-p75NTR profile, this compound has been observed to upregulate the expression of the p75NTR receptor.[4][5] Unlike Trk receptors, p75NTR can initiate pro-apoptotic signaling in the absence of its ligand. This upregulation provides a parallel pathway to apoptosis, also culminating in the activation of caspase-3.[4] This dual mechanism—inhibiting a survival pathway while promoting a death pathway—may enhance the therapeutic efficacy of this compound in susceptible tumors.

Potential Involvement of MAPK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are key regulators of cellular responses to stress and can play significant roles in apoptosis.[16] While direct studies extensively linking this compound to these pathways are limited, the inhibition of a major survival pathway like TrkA/Akt can be considered a significant cellular stress. It is plausible that the cellular stress induced by this compound could lead to the activation of JNK and/or p38 pathways, which are known to promote apoptosis by phosphorylating Bcl-2 family proteins or activating transcription factors that regulate pro-apoptotic genes.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols for key assays used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT-Based)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[19]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20][21]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Figure 2: Experimental workflow for a cell viability (MTT) assay.

Western Blot for Caspase-3 Cleavage

This technique detects the presence of specific proteins and can be used to identify the cleaved, active form of caspase-3, a hallmark of apoptosis.[22][23]

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. A separate blot should be probed for a loading control (e.g., β-actin or GAPDH).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of a ~17/19 kDa band indicates cleaved, active caspase-3.[14]

Figure 3: General experimental workflow for Western Blotting.

Cytochrome c Release Assay

This assay is designed to separate mitochondrial and cytosolic fractions to determine if Cytochrome c has translocated, a key event in the intrinsic apoptosis pathway.[24]

-

Cell Collection: Following treatment with this compound, harvest approximately 1-5 x 10⁷ cells by centrifugation.

-

Fractionation:

-

Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer containing DTT and protease inhibitors.

-

Incubate on ice for 10 minutes.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

-

-

Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

Analysis: Analyze both the cytosolic and mitochondrial fractions for the presence of Cytochrome c via Western Blotting, as described in Protocol 5.2. An increase of Cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.[11][12]

Conclusion

This compound is a potent TrkA inhibitor that effectively induces apoptosis in susceptible cancer cell populations. Its primary mechanism involves the inhibition of the pro-survival TrkA/Akt signaling axis, which subsequently triggers the intrinsic mitochondrial apoptosis pathway. This is characterized by a shift in the Bax/Bcl-2 ratio, the release of mitochondrial Cytochrome c, and the activation of the caspase-9 and caspase-3 cascade. In certain cellular environments, its efficacy may be augmented by the upregulation of the pro-apoptotic p75NTR receptor. The detailed pathways and experimental protocols outlined in this guide provide a comprehensive framework for researchers investigating the anti-cancer potential of this compound and other Trk inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Trk receptor inhibition induces apoptosis of proliferating but not quiescent human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oajournals.fupress.net [oajournals.fupress.net]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. genetex.com [genetex.com]

- 12. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. mdpi.com [mdpi.com]

- 18. JNK pathway activation modulates acquired resistance to EGFR/HER2 targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. tcichemicals.com [tcichemicals.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The TrkA Inhibitor GW441756: A Technical Guide for Researchers

An In-depth Examination of its Application in Neuroscience, Oncology, and Neurodegenerative Disease Research

Introduction

GW441756 is a potent and selective small molecule inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3][4] By targeting the ATP-binding pocket of the TrkA kinase domain, GW441756 effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This inhibitory action makes it an invaluable tool for investigating the multifaceted roles of NGF-TrkA signaling in a variety of biological processes, including neuronal survival and differentiation, pain pathways, and the pathobiology of diseases such as cancer and Alzheimer's. This technical guide provides a comprehensive overview of the research applications of GW441756, including quantitative data, detailed experimental protocols, and a visualization of the core signaling pathways it modulates.

Quantitative Data

The inhibitory activity of GW441756 is highly specific for TrkA, with minimal off-target effects on other kinases like c-Raf1 and CDK2.[2][3] This selectivity is crucial for attributing observed biological effects directly to the inhibition of TrkA signaling.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 2 nM | TrkA | Cell-free assay | [1][2][3][4] |

Table 1: Inhibitory Potency of GW441756. The half-maximal inhibitory concentration (IC50) of GW441756 for the TrkA receptor kinase.

Mechanism of Action and Signaling Pathways

NGF binding to TrkA induces receptor dimerization and autophosphorylation on specific tyrosine residues, initiating a cascade of intracellular signaling events.[1][5] These pathways are critical for mediating the diverse cellular responses to NGF. GW441756, by inhibiting TrkA autophosphorylation, effectively abrogates these downstream signals. The primary signaling pathways affected are:

-

RAS/RAF/MAPK Pathway: This cascade, involving key proteins like Shc, Grb2, SOS, Ras, Raf, MEK, and ERK, is a major driver of cell proliferation and differentiation.[1][5]

-

PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.[1][5]

-

PLC-γ Pathway: Activation of Phospholipase C-gamma (PLC-γ) leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of Protein Kinase C (PKC). This pathway is involved in neuronal plasticity.[1][5]

Below is a diagram illustrating the central role of TrkA in these signaling cascades and the point of inhibition by GW441756.

Figure 1: TrkA Signaling Pathways and Inhibition by GW441756. This diagram illustrates the binding of NGF to the TrkA receptor, which triggers the activation of three major downstream signaling pathways: RAS/RAF/MAPK, PI3K/AKT, and PLC-γ. GW441756 acts as a potent inhibitor of the TrkA receptor's kinase activity, thereby blocking all subsequent downstream signaling and cellular responses.

Experimental Protocols

In Vitro Assays

1. Neurite Outgrowth Assay in PC12 Cells

This protocol describes how to assess the effect of GW441756 on NGF-induced neurite outgrowth in the rat pheochromocytoma PC12 cell line, a well-established model for studying neuronal differentiation.[6][7]

-

Cell Seeding:

-

Coat 24-well tissue culture plates with collagen type IV.

-

Seed PC12 cells at a density of 1 x 10^4 cells per well in growth medium (DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin).

-

Allow cells to attach and grow for 24 hours.

-

-

Treatment:

-

Replace the growth medium with differentiating medium (DMEM supplemented with 1% horse serum and penicillin/streptomycin).

-

Pre-treat the cells with desired concentrations of GW441756 (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a final concentration of 50 ng/mL NGF.

-

Incubate for 48-72 hours.

-

-

Analysis:

-

Capture images of multiple fields per well using a phase-contrast microscope.

-

Quantify neurite outgrowth by measuring the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body) and the average length of the longest neurite per cell using image analysis software.

-

2. Western Blot Analysis of TrkA Phosphorylation

This protocol details the procedure for examining the inhibitory effect of GW441756 on TrkA phosphorylation in cultured cells.[1]

-

Cell Culture and Treatment:

-

Plate cells (e.g., cholinergic neurons or other TrkA-expressing cells) and grow to 70-80% confluency.

-

Serum-starve the cells overnight if necessary to reduce basal signaling.

-

Pre-incubate the cells with GW441756 (e.g., 15 µM for 90 minutes) or vehicle control.

-

Stimulate with NGF (e.g., 100 ng/mL for 10 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 10,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.

-

-

Western Blotting:

-

Separate 40 µg of protein per sample by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer proteins to a nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phosphorylated TrkA (p-TrkA Tyr490) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total TrkA and a loading control (e.g., β-actin or GAPDH) for normalization.

-

3. Pancreatic Cancer Cell Migration Assay (Wound Healing Assay)

This protocol describes a method to assess the effect of GW441756 on the migration of pancreatic cancer cells, such as MiaPaCa-2.[8][9]

-

Cell Seeding:

-

Seed MiaPaCa-2 cells in a 6-well plate and grow to a confluent monolayer.

-

-

Wound Creation and Treatment:

-

Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Wash with PBS to remove detached cells.

-

Replace with fresh medium containing GW441756 at the desired concentration (e.g., 5 µM) or vehicle control.

-

-

Imaging and Analysis:

-

Capture images of the wound at time 0 and at regular intervals (e.g., 24 and 48 hours).

-

Quantify cell migration by measuring the change in the wound area over time using image analysis software.

-

In Vivo Experimentation

1. Administration of GW441756 in a Mouse Model of Alzheimer's Disease

This protocol outlines the subcutaneous administration of GW441756 to the PDAPP (J20) transgenic mouse model of Alzheimer's disease.

-

Animal Model:

-

6-6.5 month old PDAPP (J20) transgenic mice.

-

-

Drug Preparation and Administration:

-

Dissolve GW441756 in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[10]

-

Administer GW441756 at a dose of 10 mg/kg/day via subcutaneous (Sub-Q) injection for 5 consecutive days.

-

For subcutaneous injection, gently restrain the mouse and lift the loose skin on the flank or back to form a tent. Insert the needle at the base of the tent, parallel to the body, and inject the solution.[11][12]

-

-

Sample Collection and Analysis:

-

Two hours after the final injection, sacrifice the mice.

-

Dissect and homogenize the hippocampi.

-

Analyze brain lysates for levels of sAβPPα, Aβ40, and Aβ42 using ELISA or AlphaLISA assays.

-

Figure 2: Experimental Workflow for In Vivo Administration of GW441756. This flowchart outlines the key steps for a study investigating the effects of GW441756 in a mouse model of Alzheimer's disease, from drug preparation and administration to tissue collection and analysis.

Conclusion

GW441756 is a powerful and selective research tool for dissecting the complex roles of NGF-TrkA signaling in health and disease. Its high potency and specificity make it an ideal agent for in vitro and in vivo studies aimed at understanding fundamental neuronal processes, exploring novel therapeutic strategies for cancer, and investigating the intricate mechanisms of neurodegenerative disorders like Alzheimer's disease. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for incorporating GW441756 into their experimental designs, ultimately contributing to a deeper understanding of the critical functions of the NGF-TrkA pathway.

References

- 1. hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GW 441756: A Potent and Selective TrkA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 441756 is a potent and highly selective, ATP-competitive inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1] The NGF-TrkA signaling pathway is crucial for the survival, differentiation, and maintenance of neurons in both the central and peripheral nervous systems. Dysregulation of this pathway has been implicated in various neurological disorders and certain types of cancer. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TrkA signaling and as a lead compound for the development of therapeutic agents targeting this pathway. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound is an oxindole-based compound. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one |

| CAS Number | 504433-23-2 |

| Molecular Formula | C₁₇H₁₃N₃O |

| SMILES | CN1C=C(C2=CC=CC=C21)/C=C/3\C4=C(C=CC=N4)NC3=O |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 275.31 g/mol |

| Physical Form | Solid, powder |

| Solubility | Soluble in DMSO (up to 50 mM) |

| Purity | Typically >99% |

| Melting Point | Not reported in publicly available literature. |

| pKa | Not reported in publicly available literature. |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of TrkA kinase activity with a reported IC₅₀ value of approximately 2 nM in cell-free assays.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of TrkA, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.

Kinase Selectivity Profile

| Kinase Target | Activity/Selectivity |

| TrkA | IC₅₀ ≈ 2 nM [2] |

| c-Raf1 | Very low activity (IC₅₀ > 7 µM)[2] |

| CDK2 | Very low activity (IC₅₀ > 12 µM)[2] |

| Other Kinases | Displays >100-fold selectivity over a range of other kinases. |

Signaling Pathway Inhibition

The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine residues serve as docking sites for adaptor proteins, leading to the activation of multiple downstream signaling pathways, including the Ras/MAPK (ERK) pathway, which is primarily involved in neuronal differentiation and neurite outgrowth, and the PI3K/Akt pathway, which is crucial for promoting cell survival.

This compound, by blocking the kinase activity of TrkA, prevents the initiation of these signaling cascades. This leads to the inhibition of NGF-mediated biological effects, such as neurite outgrowth in PC12 cells, and can induce apoptosis in cells that are dependent on TrkA signaling for survival.

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of this compound.

TrkA Kinase Inhibition Assay (HTRF® Format)

This protocol describes a time-resolved fluorescence resonance energy transfer (TRFRET) assay, a common method for measuring kinase activity in a high-throughput format.

Materials:

-

Recombinant human TrkA enzyme

-

Biotinylated peptide substrate (e.g., Biotin-Poly-GT)

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.02% NaN₃)

-

Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

-

Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted this compound or DMSO vehicle control. b. Add 4 µL of a solution containing the TrkA enzyme and the biotinylated peptide substrate in Assay Buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for TrkA. d. Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Detection: a. Stop the reaction by adding 10 µL of Detection Buffer containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. b. Incubate at room temperature for 1 hour to allow for signal development.

-

Data Acquisition: a. Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 620 nm (Europium signal) and 665 nm (FRET signal). b. The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. b. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Neurite Outgrowth Inhibition Assay in PC12 Cells

This cellular assay assesses the ability of this compound to block NGF-induced neuronal differentiation.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., F-12K medium supplemented with 15% horse serum and 2.5% fetal bovine serum)

-

Differentiation medium (low serum, e.g., F-12K with 1% horse serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Collagen IV-coated 96-well plates

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., βIII-Tubulin)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Plating: Seed PC12 cells onto collagen IV-coated 96-well plates at a density of 2,000-4,000 cells per well in culture medium. Allow cells to adhere for 24 hours.

-

Compound Treatment: a. Aspirate the culture medium and replace it with 100 µL of differentiation medium. b. Add various concentrations of this compound (or DMSO vehicle) to the wells. Pre-incubate for 1 hour. c. Add NGF to a final concentration that induces robust neurite outgrowth (e.g., 50-100 ng/mL).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Wash three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. d. Wash three times with PBS. e. Block for 1 hour with 5% BSA in PBS. f. Incubate with the primary antibody (e.g., anti-βIII-Tubulin) overnight at 4°C. g. Wash three times with PBS. h. Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light. i. Wash three times with PBS.

-

Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Use image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of neurites per neuron, and percentage of neurite-bearing cells. c. Determine the IC₅₀ of this compound for the inhibition of neurite outgrowth.

Experimental and Logical Workflows

The characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to cellular validation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TrkA. Its defined mechanism of action and high selectivity make it an indispensable tool for researchers investigating the roles of NGF-TrkA signaling in neurobiology and oncology. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in both in vitro and cellular studies, ultimately contributing to a deeper understanding of TrkA-mediated physiological and pathological processes.

References

In-Depth Technical Guide to GW 441756: A Potent TrkA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: GW 441756

This compound is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). Its CAS number is 504433-23-2 , and it has a molecular weight of approximately 275.31 g/mol .[1][2] This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and relevant experimental protocols for its use in research settings.

Physicochemical and Biological Properties

| Property | Value | Reference |

| CAS Number | 504433-23-2 | [1][3] |

| Molecular Formula | C₁₇H₁₃N₃O | [1][3] |

| Molecular Weight | 275.31 g/mol | [1][2] |

| Primary Target | TrkA | [1][3] |

| IC₅₀ (TrkA) | 2 nM | [1][3] |

| IC₅₀ (TrkB) | 0.14 µM | [4] |

| IC₅₀ (TrkC) | 0.46 µM | [4] |

| IC₅₀ (LRRK2) | 320 nM | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of TrkA. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are crucial for neuronal survival, differentiation, and proliferation. This compound, by blocking the initial autophosphorylation of TrkA, effectively abrogates these downstream signals.

Experimental Protocols

In Vitro TrkA Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against TrkA kinase.

Materials:

-

Recombinant human TrkA kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well low-volume plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to picomolar concentrations.

-

Reagent Preparation:

-

Dilute the TrkA enzyme in kinase assay buffer to the desired concentration (e.g., 2 µg/mL).

-

Prepare a substrate/ATP mix in kinase assay buffer containing the poly (Glu, Tyr) substrate (e.g., 0.2 mg/mL) and ATP at a concentration close to its Km for TrkA.

-

-

Assay Plate Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted TrkA enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of the substrate/ATP mix to each well to start the reaction.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Western Blot Analysis of TrkA Phosphorylation in Cells

This protocol details the procedure for assessing the inhibitory effect of this compound on NGF-induced TrkA phosphorylation in a cellular context.

Materials:

-

PC-12 cells (or another suitable cell line expressing TrkA)

-

Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-TrkA (Tyr490), rabbit anti-TrkA

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture PC-12 cells to 70-80% confluency.

-

Serum-starve the cells for 2-4 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 5-10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TrkA (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

-

Signal Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.

-

To control for total protein levels, the membrane can be stripped and re-probed with an antibody against total TrkA.

-

Quantify the band intensities using densitometry software.

-

References

Core Topic: GW441756 Downstream Signaling Effects

An In-depth Technical Guide to the Downstream Signaling Effects of GW441756

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of GW441756, a potent and selective inhibitor of the Nerve Growth Factor (NGF) receptor, Tropomyosin receptor kinase A (TrkA). We will delve into its mechanism of action, downstream signaling consequences, and the experimental methodologies used to elucidate these effects.

Introduction to GW441756

GW441756 is a small molecule inhibitor that demonstrates high potency and selectivity for TrkA, a receptor tyrosine kinase crucial for the development and survival of neurons.[1][2] The binding of NGF to TrkA initiates a signaling cascade that regulates cell survival, differentiation, and proliferation.[3][4] Dysregulation of this pathway is implicated in various neurological disorders and cancers, making TrkA an attractive therapeutic target.[3][5][6] GW441756 serves as a critical research tool for investigating the physiological and pathological roles of NGF/TrkA signaling.[6]

Mechanism of Action

GW441756 exerts its inhibitory effect by targeting the ATP-binding site of the TrkA kinase domain.[7] This competitive inhibition prevents the autophosphorylation of the receptor, which is the initial and essential step for activating downstream signaling cascades upon NGF binding.[3] By blocking this phosphorylation, GW441756 effectively abrogates all subsequent signaling events mediated by TrkA.

Downstream Signaling Pathways and Cellular Effects

The activation of TrkA by its ligand, NGF, triggers several key downstream signaling pathways. GW441756-mediated inhibition of TrkA phosphorylation directly impacts these cascades, leading to distinct cellular outcomes.

Key Signaling Cascades Blocked by GW441756:

-

Ras/MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3][4] Inhibition of TrkA by GW441756 prevents the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[8] This blockade is a primary mechanism behind the inhibitor's effects on neurite outgrowth and cell proliferation.[7][8]

-

PI3K/Akt Pathway: This cascade is a major regulator of cell survival and apoptosis.[3] GW441756 prevents TrkA-mediated activation of PI3K and subsequent phosphorylation of Akt, leading to a decrease in pro-survival signals.

-

PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) by TrkA leads to the generation of secondary messengers that influence calcium signaling and protein kinase C (PKC) activation, contributing to neuronal differentiation.[3][4]

Cellular Consequences of TrkA Inhibition by GW441756:

-

Inhibition of Neurite Outgrowth: In neuronal cell models like PC12 and spinal cord neurons, GW441756 effectively inhibits NGF-induced neurite outgrowth.[5][9]

-

Induction of Apoptosis: By blocking the pro-survival signals of the TrkA pathway, GW441756 can lead to programmed cell death.[1] This is often mediated by an increase in the activity of caspase-3, a key executioner of apoptosis.[1] In some contexts, GW441756 can specifically block TrkA-induced cell death and apoptosis.[1][6] For instance, it significantly inhibits TRAIL-induced apoptosis in NGF-sensitized TrkA-expressing SH-SY5Y cells.[10]

-

Reduced Cell Proliferation and Migration: In cancer cell models where TrkA signaling is implicated in tumorigenesis, such as pancreatic cancer, GW441756 has been shown to reduce cell proliferation and migration.[5]

-

Inhibition of Tumor Spheroid Growth: In 3D culture models of neuroblastoma (TrkAIII SH-SY5Y cells), GW441756 significantly reduces the volume of tumor spheroids.[11]

NGF/TrkA signaling pathway and inhibition by GW441756.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of GW441756 from various studies.

Table 1: Inhibitory Potency of GW441756

| Target | IC50 Value | Assay Type | Reference |

| TrkA | 2 nM | Cell-free kinase assay | [1][9] |

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Effects of GW441756

| Cell Line | Concentration | Effect | Reference |

| Spinal cord neurons | 1 µM | Abolished BmK NSPK-induced neurite outgrowth | [9] |

| PC12 cells | 1 µM | Inhibited NGF-induced neurite outgrowth | [9] |

| TrkA SH-SY5Y | 1 µM | Inhibited TRAIL-induced apoptosis from 73.2% to 9.8% | [10] |

| TrkAIII SH-SY5Y | 100 nM | Reduced mean spheroid volume to 0.05 mm³ (from 0.42 mm³) | [11] |

| TrkAIII SH-SY5Y | 1 µM | Reduced mean spheroid volume to 0.029 mm³ (from 0.42 mm³) | [11] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are synthesized protocols for key experiments used to characterize the effects of GW441756.

In Vitro TrkA Kinase Assay

This assay quantifies the enzymatic activity of TrkA and determines the inhibitory potential of compounds like GW441756.

Objective: To determine the IC50 value of GW441756 against TrkA.

Materials:

-

Recombinant human TrkA enzyme

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

-

Poly (Glu, Tyr) 4:1 as a generic substrate[4]

-

ATP (at a concentration near the Km for TrkA)

-

GW441756 (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent[4][12]

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of GW441756 in Kinase Assay Buffer. Include a DMSO-only control.

-

Reaction Setup: To each well of a 384-well plate, add 1 µL of the diluted GW441756 or DMSO.

-

Enzyme Addition: Add 2 µL of TrkA enzyme solution (e.g., 1 ng per reaction) to each well.[12]

-

Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.[12]

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.[12]

-

Termination and Detection:

-

Data Acquisition: Record luminescence using a microplate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of GW441756 concentration and fit the data using a non-linear regression model to determine the IC50 value.[13][14]

Workflow for an in vitro kinase assay to determine IC50.

Western Blot Analysis of TrkA Pathway Inhibition

This method is used to detect changes in the phosphorylation state of TrkA and its downstream targets (e.g., ERK, Akt) in response to GW441756 treatment.

Objective: To visually confirm that GW441756 inhibits NGF-induced phosphorylation of TrkA, ERK, and Akt in a cellular context.

Materials:

-

SH-SY5Y or PC12 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NGF

-

GW441756

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-TrkA (Y490), anti-TrkA, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt (S473), anti-Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

Chemiluminescence detection system

Procedure:

-

Cell Culture: Plate SH-SY5Y cells and grow to 70-80% confluency.

-

Serum Starvation: Starve cells in low-serum medium for 4-6 hours to reduce basal kinase activity.

-

Inhibitor Pre-treatment: Pre-incubate cells with desired concentrations of GW441756 (or DMSO as a vehicle control) for 1 hour.[7]

-

Stimulation: Stimulate the cells with NGF (e.g., 100 ng/mL) for 5-15 minutes.[7]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.